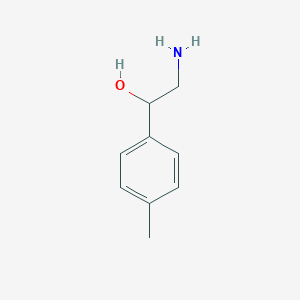

2-Amino-1-(4-methylphenyl)ethanol

説明

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3) is a secondary amine alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.206 g/mol . Key physical properties include a density of 1.1±0.1 g/cm³, a boiling point of 300.9±27.0 °C at 760 mmHg, and a flash point of 135.8±23.7 °C. Structurally, it features a para-methylphenyl group attached to an ethanolamine backbone, making it a versatile intermediate in pharmaceutical and organic synthesis.

特性

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393261, DTXSID90903137 | |

| Record name | 2-amino-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-85-3 | |

| Record name | α-(Aminomethyl)-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53360-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-1-(4-methylphenyl)ethanol can be synthesized from benzenemethanol, α-(azidomethyl)-4-methyl . The synthesis involves the reduction of the azide group to an amine group, followed by the formation of the ethanolamine structure . The reaction conditions typically involve the use of palladium on activated carbon as a catalyst and hydrogen in methanol at 30°C under 7500.75 Torr for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are more complex and involve multiple steps. One common method includes the reaction of 4-methyl ether with sodium hydroxide to generate 4-methyl phenol, which is then further processed to obtain the final product .

化学反応の分析

Types of Reactions

2-Amino-1-(4-methylphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reduction reactions typically involve hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .

科学的研究の応用

Chemical and Industrial Applications

1. Organic Synthesis:

2-Amino-1-(4-methylphenyl)ethanol serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. The compound can be used in the production of pharmaceuticals and fine chemicals due to its chiral nature, which is essential for creating enantiomerically pure compounds.

2. Catalytic Processes:

The compound is utilized in catalytic hydrogenation processes where it can be converted into other useful derivatives. Its ability to act as a ligand in coordination chemistry further enhances its utility in developing metal complexes that exhibit biological activity.

Biological Applications

1. Neuropharmacology:

Research indicates that this compound interacts with octopaminergic receptors, which are involved in neurotransmission. This interaction suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders. The compound's ability to modulate receptor activity may lead to neuroprotective effects and therapeutic benefits.

2. Antimicrobial Activity:

The compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that indicate potent antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

This antimicrobial activity highlights its potential as a lead compound for developing new antibiotics or antimicrobial agents.

Case Studies

1. Neuroprotective Research:

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

2. Antimicrobial Efficacy:

In another study focused on the antimicrobial properties of this compound, researchers evaluated its effectiveness against resistant strains of bacteria. The findings confirmed that this compound exhibited significant antibacterial activity, particularly against multi-drug resistant strains of Staphylococcus aureus.

作用機序

The mechanism of action of 2-Amino-1-(4-methylphenyl)ethanol involves its interaction with octopaminergic receptors. These receptors are part of the adrenergic receptor family and play a role in the modulation of neurotransmitter release . The compound binds reversibly to these receptors, influencing various physiological processes.

類似化合物との比較

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | LogP |

|---|---|---|---|---|---|---|---|---|

| This compound | 53360-85-3 | C₉H₁₃NO | 151.21 | -CH₃ | 300.9 ± 27.0 | N/A | 1.1 ± 0.1 | 0.92 |

| 2-Amino-1-(4-methoxyphenyl)ethanol | 46084-23-5 | C₉H₁₃NO₂ | 167.21 | -OCH₃ | 325.4 ± 32.0* | 100–102 | 1.128 ± 0.06 | 1.39 |

| 2-Amino-1-(4-chlorophenyl)ethanol | 41870-82-0 | C₈H₁₀ClNO | 171.62 | -Cl | N/A | N/A | N/A | 1.50† |

| 2-Amino-1-(4-nitrophenyl)ethanol | N/A | C₈H₁₀N₂O₃ | 182.18 | -NO₂ | N/A | N/A | N/A | 0.28‡ |

| 2-Amino-1-(3-chlorophenyl)ethanol | 169032-01-3 | C₈H₁₀ClNO | 171.62 | -Cl (meta) | N/A | N/A | N/A | 1.45† |

*Predicted value ; †Estimated based on substituent contributions; ‡Lower logP due to nitro group’s polarity .

Key Observations:

Methoxy Derivative (C₉H₁₃NO₂): The methoxy group (-OCH₃) increases molecular weight and boiling point compared to the methyl analog, likely due to enhanced hydrogen bonding . Higher logP (1.39 vs. 0.92) reflects the methoxy group’s mixed electron-donating and lipophilic character .

Chloro Derivatives (C₈H₁₀ClNO): The para-chloro substituent increases logP (1.50) due to chlorine’s electronegativity and hydrophobic volume .

Nitro Derivative (C₈H₁₀N₂O₃): The nitro group (-NO₂) significantly lowers logP (0.28) due to its strong electron-withdrawing nature and polarity, reducing membrane permeability .

Key Findings:

- Methyl vs. Methoxy: The methoxy derivative’s higher solubility in polar solvents (e.g., water or ethanol) makes it preferable in formulations requiring aqueous compatibility .

- Chloro vs. Nitro : Chloro derivatives exhibit greater stability under acidic conditions, whereas nitro analogs are more reactive in reduction or cyclization reactions .

生物活性

2-Amino-1-(4-methylphenyl)ethanol, also known as 4-methylphenyl-2-aminoethanol, is an organic compound with significant biological activity. Its structure consists of an amino group attached to a phenyl ring with a methyl substituent, which influences its pharmacological properties. This compound has been studied for various applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₃NO

- Molar Mass : 151.21 g/mol

- CAS Number : 53360-85-3

- Density : 1.076 g/cm³ (predicted)

- Melting Point : 68-69 °C

- Solubility : Slightly soluble in DMSO and methanol

Pharmacological Applications

This compound has been investigated for its role in drug synthesis and potential therapeutic applications:

- Antidepressant Activity : The compound has shown promise as a monoamine reuptake inhibitor, which could contribute to antidepressant effects by increasing the availability of neurotransmitters such as serotonin and norepinephrine in the brain .

- Octopaminergic Receptor Binding : It has been noted to bind reversibly to octopaminergic receptors, which are involved in various physiological processes including modulation of neurotransmission and regulation of cardiovascular function .

- Neuroprotective Effects : Some studies suggest that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Toxicological Profile

The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315), indicating a need for caution during handling . The pKa value is approximately 12.17, suggesting it is a weak base, which may influence its absorption and distribution in biological systems.

Neuroprotective Mechanisms

Research conducted on structurally similar phenylethanolamines indicated potential neuroprotective mechanisms involving modulation of oxidative stress pathways. Such findings suggest that this compound could be further explored for its neuroprotective capabilities in models of neurodegeneration .

Data Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(4-methylphenyl)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via:

- Grignard Reaction : Reacting 4-methylphenylmagnesium bromide with azidoacetaldehyde, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation) to yield the amino alcohol .

- Reduction of Ketones : Reducing 2-azido-1-(4-methylphenyl)ethanone with LiAlH₄ or Staudinger conditions (triphenylphosphine, then hydrolysis) .

- Bromination-Reduction : Brominating 4-methylpropiophenone (e.g., Br₂ in CH₂Cl₂), followed by amination and reduction steps .

Critical Factors : Solvent polarity (e.g., ether vs. CH₂Cl₂), catalyst selection (e.g., homogeneous vs. biocatalysts), and temperature control significantly impact yield and purity. For example, excessive bromination can lead to diastereomeric byproducts, requiring careful stoichiometry .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. For analogous compounds, Hirshfeld surface analysis reveals intermolecular interactions (e.g., O–H⋯N, N–H⋯O) critical for crystal packing .

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., –NH₂ at δ 1.5–2.5 ppm, aromatic protons at δ 7.2–7.4 ppm).

- IR Spectroscopy : Confirms –OH (3200–3600 cm⁻¹) and –NH₂ (1550–1650 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS or GC-MS verifies molecular weight (165.23 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Enantioselectivity is achieved via:

- Biocatalysis : Daucus carota cells catalyze asymmetric reduction of 1-(4-methylphenyl)ethanone to (S)-1-(4-methylphenyl)ethanol (up to 98% ee). Adapting this method with chiral amines or amino-transferases could yield enantiopure 2-amino derivatives .

- Chiral Ligands : Iridium complexes with N-heterocyclic carbenes (NHCs) enable enantioselective N-monoalkylation of ammonia with alcohols, though yields require optimization .

Key Variables : pH, co-solvents (e.g., ethanol/isopropanol), and exogenous reductants (e.g., glucose) modulate enzyme activity and stereoselectivity .

Q. How do substituents on the phenyl ring affect the compound’s reactivity in hydrogenation or etherification reactions?

- Methodological Answer : Substituents alter electronic and steric effects:

- Electron-Donating Groups (e.g., –CH₃) : Increase nucleophilicity of the –OH group, favoring etherification with solvents (e.g., propanol → ether byproducts) .

- Hydrogenation : Pt/Rh catalysts modified with tetrabutyltin selectively reduce ketones to alcohols. Para-substituents like –CH₃ may hinder adsorption on catalyst surfaces, reducing reaction rates .

Experimental Design : Compare turnover frequencies (TOFs) for 4-methyl vs. 4-methoxy derivatives under identical conditions to quantify substituent effects .

Q. What are the challenges in analyzing reaction intermediates and byproducts during synthesis?

- Methodological Answer :

- Byproduct Identification : LC-MS or GC-MS detects ethers (e.g., 1-(4-methylphenyl)ethyl ether) formed via alcohol-solvent interactions .

- Intermediate Trapping : Quench reactions at timed intervals and analyze intermediates (e.g., azide intermediates via FTIR at 2100 cm⁻¹) .

- Deuterated Analogs : Use this compound-d₃ (CAS 1794884-99-3) as an internal standard for quantification .

Q. How do environmental factors like solvent polarity and temperature influence the stability and reactivity of this compound in catalytic processes?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates in amination steps, while protic solvents (e.g., ethanol) accelerate proton transfer but may promote racemization .

- Temperature : Elevated temperatures (>60°C) degrade thermally labile –NH₂ groups, necessitating low-temperature biocatalytic protocols .

Case Study : In Grignard reactions, THF enhances nucleophilicity of the magnesium reagent, but requires strict anhydrous conditions to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。